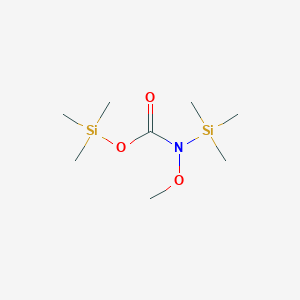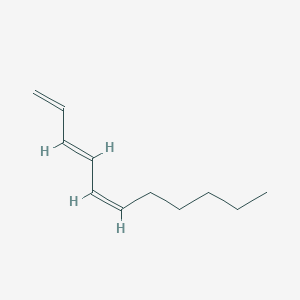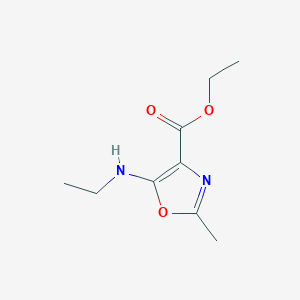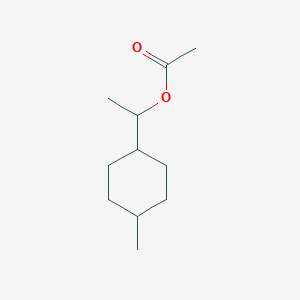![molecular formula C15H18O8 B010891 [(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate CAS No. 109796-65-8](/img/structure/B10891.png)
[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, also known as rosmarinic acid, is a natural polyphenol found in many plants, including rosemary, sage, and thyme. Rosmarinic acid has been studied extensively for its potential health benefits, including its anti-inflammatory, antioxidant, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of [(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate acid is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines and reactive oxygen species, as well as by modulating signaling pathways involved in cell proliferation and apoptosis.
Biochemische Und Physiologische Effekte
Rosmarinic acid has been found to have various biochemical and physiological effects, including reducing inflammation, scavenging free radicals, and inhibiting the growth of bacteria and fungi. It has also been found to have potential neuroprotective effects and to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate acid in lab experiments is that it is a natural compound that can be extracted from various plants, making it readily available. However, one limitation is that the purity of the compound obtained from plant extracts may vary, which can affect the reproducibility of experiments.
Zukünftige Richtungen
There are many potential future directions for research on [(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate acid. Some possible areas of study include its potential applications in the treatment of neurodegenerative diseases, its effects on the gut microbiome, and its potential as a natural preservative in food and cosmetics. Additionally, further research is needed to fully understand the mechanism of action of [(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate acid and its potential health benefits.
Synthesemethoden
Rosmarinic acid can be extracted from various plants, including rosemary, sage, and thyme. The extraction process involves using solvents such as ethanol or methanol to obtain the compound. Alternatively, [(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate acid can also be synthesized in the laboratory using chemical reactions.
Wissenschaftliche Forschungsanwendungen
Rosmarinic acid has been studied for its potential health benefits in various scientific research applications. It has been found to have anti-inflammatory, antioxidant, and antimicrobial properties, as well as potential applications in neuroprotection and cancer prevention.
Eigenschaften
CAS-Nummer |
109796-65-8 |
|---|---|
Produktname |
[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Molekularformel |
C15H18O8 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H18O8/c1-22-13-6-9(2-4-10(13)18)3-5-14(21)23-15(11(19)7-16)12(20)8-17/h2-7,11-12,15,17-20H,8H2,1H3/b5-3+/t11-,12-,15+/m0/s1 |
InChI-Schlüssel |
NKQBCHTWUYOXAU-SLEUVZQESA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]([C@H](CO)O)[C@H](C=O)O)O |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC(C(CO)O)C(C=O)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC(C(CO)O)C(C=O)O)O |
Synonyme |
5-(O-trans-feruloyl)arabinose 5-O-(trans-feruloyl)-L-arabinose 5-O-(trans-feruloyl)arabinose 5-O-feruloylarabinose EFA cpd Fara cpd |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile](/img/structure/B10820.png)

![8,9-Dihydrobenzo[k]fluoranthene-8,9-diol](/img/structure/B10824.png)






